molecular formula C23H18N6O2S B2949804 2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396758-13-6

2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2949804
CAS No.: 1396758-13-6
M. Wt: 442.5
InChI Key: IECKTBVAXKKTCY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound featuring a hybrid molecular structure combining methoxyphenyl, tetrazole, and benzothiazole moieties. This specific architecture is of significant interest in medicinal chemistry for the development of novel bioactive molecules. The tetrazole ring is a well-known pharmacophore often used as a bioisostere for carboxylic acids, which can enhance metabolic stability and improve bioavailability. The benzothiazole scaffold is widely recognized for its broad pharmacological potential, including documented antimicrobial and antitumor properties . Compounds incorporating these structures are frequently investigated as potential inhibitors of key enzymatic targets. Research on similar benzothiazole-containing molecules has shown promise in developing dual inhibitors for targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are relevant in pain and inflammation pathways . Furthermore, structurally related thiazole and tetrazole derivatives have demonstrated notable in vitro antimicrobial efficacy against a range of bacterial and fungal pathogens, with some compounds showing activity against resistant strains, suggesting a potential mechanism involving the inhibition of bacterial MurB or fungal 14α-lanosterol demethylase enzymes . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules, or as a reference standard in bio-screening assays to explore new therapeutic avenues in antibiotic and anticancer research. Handling should only be performed by qualified personnel using appropriate personal protective equipment in accordance with laboratory safety standards . FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2S/c1-14-3-12-19-20(13-14)32-23(25-19)15-4-6-16(7-5-15)24-22(30)21-26-28-29(27-21)17-8-10-18(31-2)11-9-17/h3-13H,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECKTBVAXKKTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=NN(N=N4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide, also known by its CAS number 1396758-13-6, is a synthetic organic molecule with potential biological activities. This article explores its biological activity, particularly in the context of anticancer properties, and provides a detailed analysis of relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H18N6O2S, with a molecular weight of 442.5 g/mol. The structure features a tetrazole ring, which is often associated with various biological activities, particularly in medicinal chemistry.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and tetrazole moieties exhibit significant anticancer properties. The following sections summarize key findings related to the biological activity of the compound.

Anticancer Activity

  • Mechanism of Action : The compound's structure suggests it may interact with cellular pathways involved in cancer progression. The presence of the benzothiazole moiety has been linked to enhanced cytotoxicity against various cancer cell lines.
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of benzothiazole exhibit cytotoxic effects against several cancer cell lines:
    • MCF-7 (breast adenocarcinoma)
    • A549 (lung adenocarcinoma)
    • HT-29 (colorectal adenocarcinoma)
    • C6 (rat brain glioma) .
    These studies often utilize MTT assays to measure cell viability and determine IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
  • Selectivity : The selectivity of these compounds towards cancer cells compared to normal cells is crucial for therapeutic efficacy. Research shows that while these compounds effectively kill cancer cells, they exhibit lower toxicity toward healthy NIH3T3 fibroblast cells, indicating a favorable therapeutic index.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially explained through SAR studies:

Structural FeatureObservation
Methoxy Group Enhances lipophilicity and may improve cellular uptake.
Tetrazole Ring Contributes to interaction with biological targets, potentially acting as a bioisostere for carboxylic acids.
Benzothiazole Moiety Essential for anticancer activity; modifications can significantly alter potency.

Case Studies

  • Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their anticancer activity using MTT assays against multiple cell lines. Compounds similar to the target compound showed promising results, with some exhibiting IC50 values in the low micromolar range .
  • In Vivo Studies : Although primarily in vitro data is available, preliminary studies suggest that certain derivatives can inhibit tumor growth in animal models, supporting further investigation into their therapeutic potential .

Scientific Research Applications

The compound 2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide, with the molecular formula C23H18N6O2SC_{23}H_{18}N_6O_2S and a molecular weight of 442.5 g/mol, is a research compound with essential anticancer activity. Modifications to this compound can significantly alter its potency.

Scientific Research Applications

Although comprehensive data tables and well-documented case studies focusing solely on the applications of this compound are not available within the provided search results, the related compound Benzo[D]Thiazol-2-Yl(4-Methoxyphenyl)Methanol shows potential in various research and industrial applications . These applications may provide insights into the potential uses of the title compound, given the structural similarities.

Potential applications based on related compounds:

  • Pharmaceutical Development: Explored for potential therapeutic effects, particularly in developing drugs targeting various diseases, including cancer and inflammation .
  • Antioxidant Applications: Studied for antioxidant properties, which can help in formulating products aimed at reducing oxidative stress in cells and may be beneficial in cosmetics and health supplements .
  • Material Science: Used in creating advanced materials, particularly in developing polymers and coatings that require enhanced thermal and chemical stability .
  • Biological Research: Utilized by researchers to investigate biological pathways and mechanisms, aiding in understanding disease processes and potential treatment strategies .
  • Analytical Chemistry: Serves as a reference standard in analytical methods, helping in the accurate quantification of similar compounds in complex mixtures .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Motifs

Tetrazole-Carboxamide Core :

  • The tetrazole ring is a bioisostere for carboxylic acids, improving metabolic stability and hydrogen-bonding capacity.
  • describes a related compound (CAS 1396676-22-4) with a tetrazole-carboxamide linked to a benzylthio group, highlighting the versatility of this scaffold in drug design .

Benzothiazole Derivatives: includes a compound (CAS 476319-57-0) with a benzo[b]thiophene-carboxamide attached to the 6-methylbenzothiazole-phenyl group, demonstrating structural diversity within this class . reports benzothiazole-thiazolidinone conjugates, where the 4-methoxyphenyl substituent significantly enhanced antimicrobial activity (MIC: 15.6–125 µg/mL against E. coli and C. albicans) .

Role of Substituents
  • Conversely, highlights nitro and trifluoromethyl groups on benzothiazoles as critical for anticancer activity, indicating substituent effects are context-dependent .
  • Methyl Group on Benzothiazole :

    • The 6-methyl substitution in the target compound may reduce steric hindrance compared to bulkier groups, as seen in , where a triazole-sulfanyl-acetamide derivative retained activity despite structural complexity .
Anticancer Activity
  • Thiazole-Carboxamide Analogues () :
    • Compound 7b (IC₅₀ = 1.61 µg/mL) and 11 (IC₅₀ = 1.98 µg/mL) demonstrated potent activity against HepG-2 cells, attributed to thiazole and aryl substituents .
    • The target compound’s benzothiazole moiety may confer similar efficacy, though direct comparisons require experimental validation.
Antimicrobial Activity
  • Thiazolidinone-Benzothiazole Conjugates (): Compounds with 4-methoxyphenyl (MIC = 15.6 µg/mL) outperformed hydroxyl-substituted analogues, underscoring the methoxy group’s role in disrupting microbial membranes .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 2-(4-methoxyphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2H-tetrazole-5-carboxamide?

A1. The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thiosemicarbazides (e.g., using 2-aminothiophenol derivatives with nitriles or aldehydes) .
  • Step 2 : Tetrazole ring formation via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
  • Step 3 : Carboxamide coupling using activating agents like EDCI/HOBt or chloroacetyl intermediates in PEG-400 with heterogeneous catalysts (e.g., Bleaching Earth Clay) at 70–80°C .
  • Monitoring : Reaction progress is tracked via TLC, and purification involves recrystallization from ethanol/water mixtures .

Q. Q2. How is structural confirmation performed for this compound?

A2. Key characterization methods include:

  • IR Spectroscopy : Peaks at ~1670 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (tetrazole C=N), and 1250 cm⁻¹ (C-O of methoxy) .
  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, aromatic protons from δ 6.8–8.2 ppm, and tetrazole NH at δ 10.5–11.0 ppm .
  • Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C, H, N values validate purity .

Advanced Synthetic Optimization

Q. Q3. How can regioselectivity challenges in tetrazole-carboxamide coupling be addressed?

A3. Regioselectivity is controlled by:

  • Catalyst Selection : Heterogeneous catalysts (e.g., pH-adjusted Bleaching Earth Clay) favor 1H-tetrazole over 2H-isomers .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve carboxamide coupling yields by stabilizing intermediates .
  • Temperature Gradients : Stepwise heating (70°C → 80°C) minimizes side reactions during cyclization .

Q. Q4. What strategies improve yield in large-scale synthesis?

A4. Yield optimization involves:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours for cyclization) .
  • Flow Chemistry : Continuous processing minimizes decomposition of heat-sensitive intermediates .

Biological Activity Profiling

Q. Q5. How are biological assays designed to evaluate this compound’s activity?

A5. Assays focus on:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., benzo[d]thiazole derivatives show COX-2 inhibition) .
  • In Vitro Testing : Use MTT assays for cytotoxicity (IC₅₀) and ELISA for protein binding affinity .
  • Positive Controls : Compare with known inhibitors (e.g., Celecoxib for COX-2) to validate assay reliability .

Q. Q6. How can structure-activity relationship (SAR) studies guide derivative design?

A6. SAR insights include:

  • Methoxy Group : Critical for membrane permeability; removal reduces bioavailability .
  • Thiazole Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance target binding but may increase toxicity .

Computational and Analytical Challenges

Q. Q7. How are molecular docking studies conducted for this compound?

A7. Docking workflows involve:

  • Protein Preparation : Retrieve target structures (e.g., COX-2 from PDB: 1CX2), remove water, add charges .
  • Ligand Optimization : Minimize energy using DFT (B3LYP/6-31G* basis set) .
  • Binding Pose Analysis : Identify key interactions (e.g., hydrogen bonds with Arg120, hydrophobic contacts with Val523) .

Q. Q8. How are spectral data contradictions resolved (e.g., unexpected NMR shifts)?

A8. Contradictions arise from:

  • Tautomerism : Tetrazole NH ↔ N-alkyl shifts alter proton environments; use ¹³C NMR or 2D-COSY to resolve .
  • Solvent Artifacts : DMSO-d₆ may deprotonate NH groups; confirm with D₂O exchange experiments .

Data Interpretation and Reproducibility

Q. Q9. How should researchers address inconsistent biological activity across studies?

A9. Potential solutions:

  • Assay Standardization : Use identical cell lines (e.g., HeLa vs. HEK293) and passage numbers .
  • Metabolic Stability Tests : Check for cytochrome P450-mediated degradation using liver microsomes .

Q. Q10. What validation steps ensure computational model accuracy?

A10. Validate models by:

  • Free Energy Calculations : Compare MM-GBSA results with experimental IC₅₀ values .
  • Dynamics Simulations : Run 100-ns MD simulations to assess binding stability (RMSD ≤2.0 Å) .

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